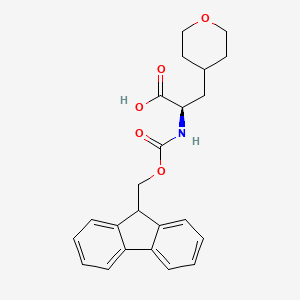

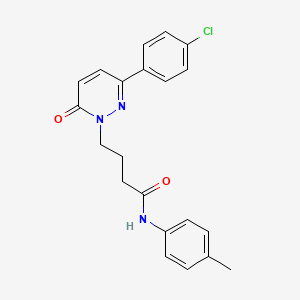

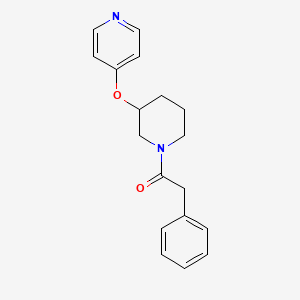

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid, also known as Fmoc-L-oxalanine, is a derivative of the amino acid L-oxalanine. It is widely used in the field of peptide synthesis as a protecting group for the amino group of amino acids. The Fmoc group can be easily removed under mild conditions, making it a popular choice for solid-phase peptide synthesis.

Applications De Recherche Scientifique

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis of complex molecules. It is particularly valuable for its stability under a variety of conditions and its easy removal without affecting sensitive groups. This utility is exemplified in the synthesis of oligonucleotides and peptides, where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).

Photophysics and Bioimaging

The photophysical properties of Fmoc derivatives enable their use in bioimaging applications. For instance, certain water-soluble fluorene derivatives exhibit strong fluorescence and aggregation-induced emission, making them suitable for bioimaging and the study of biological processes at the molecular level (Morales et al., 2010).

Synthetic Ion Channels and Sensing Applications

Fmoc derivatives have been utilized in the development of synthetic ion channels and sensors. For example, optical gating of photosensitive synthetic ion channels demonstrates the potential of Fmoc-based compounds in creating responsive materials for controlling ionic flow, with applications ranging from controlled release systems to information processing devices (Ali et al., 2012).

Advanced Material Synthesis

The versatility of Fmoc chemistry supports the synthesis of enantiomerically pure and protected amino acids, essential for the production of peptides and proteins with precise structural and functional properties. This is crucial for pharmaceutical development and the creation of biomaterials (Schmidt et al., 1992).

Novel Fluorescence Probes

The development of novel fluorescence probes based on Fmoc derivatives for detecting reactive oxygen species demonstrates the potential of these compounds in biological and chemical sensing applications. These probes can distinguish specific species of reactive oxygen species, offering tools for studying oxidative stress and its biological implications (Setsukinai et al., 2003).

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)/t21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBOWNFASFNHK-OAQYLSRUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2695318.png)

![4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid](/img/structure/B2695321.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2695322.png)